molecular formula C18H15FN2O6S B4296734 1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

Cat. No.: B4296734
M. Wt: 406.4 g/mol
InChI Key: XWVBLRRMMCHTJB-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide is a complex organic compound with unique structural elements that combine the properties of several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide typically involves multi-step organic synthesis. The initial step might include the nitration of a phenyl ring, followed by the introduction of a fluorophenoxy group through nucleophilic aromatic substitution. The tetrahydrothienopyrrole core can be constructed via cyclization reactions under controlled conditions, ensuring the correct formation of the desired product.

Industrial Production Methods: On an industrial scale, optimizing these reactions for yield, purity, and scalability is critical. This often involves the use of catalysts, controlled temperatures, and specialized equipment to facilitate the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-b]pyrrol moiety, forming sulfoxides or sulfones.

  • Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or other reduction conditions.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions Used:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective in reducing nitro groups.

  • Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions on the aromatic rings.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines from the reduction of nitro groups.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and materials. Biology: It can act as a probe in biochemical assays to study enzyme interactions or as a ligand in receptor studies. Medicine: Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or reactivity.

Mechanism of Action

The mechanism by which 1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide exerts its effects often involves interactions at the molecular level with specific targets, such as enzymes or receptors. The presence of the fluorophenoxy and nitrophenyl groups allows for strong binding affinity through hydrogen bonds, hydrophobic interactions, and π-π stacking with these molecular targets.

Comparison with Similar Compounds

  • 1-[3-(4-chlorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide.

  • 1-[3-(4-bromophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide.

  • 1-[3-(4-methylphenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide.

These comparisons underscore the impact of different substituents on the compound's chemical and biological behavior, illustrating why 1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide stands out in its class.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)-5-nitrophenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O6S/c19-12-1-3-15(4-2-12)27-16-7-13(6-14(8-16)21(23)24)20-17-10-28(25,26)9-11(17)5-18(20)22/h1-4,6-8,11,17H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVBLRRMMCHTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2N(C1=O)C3=CC(=CC(=C3)OC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 3
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 4
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide
Reactant of Route 6
Reactant of Route 6
1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide

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